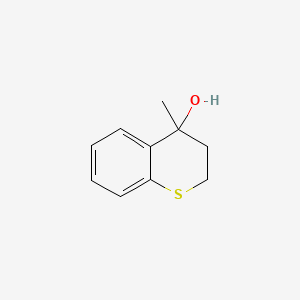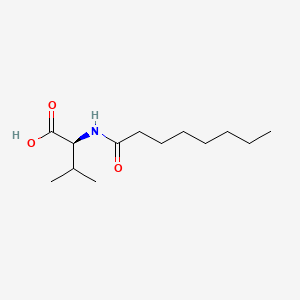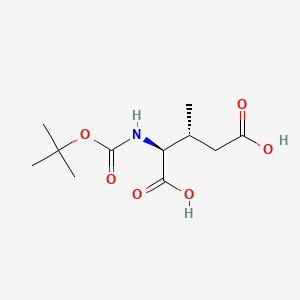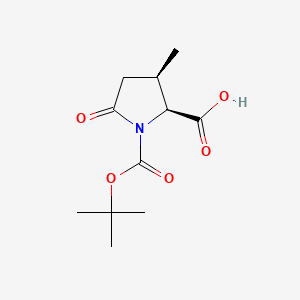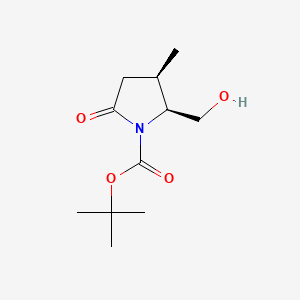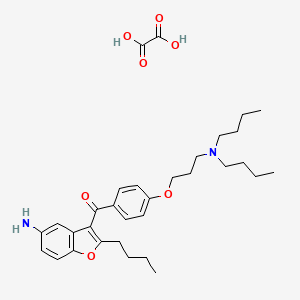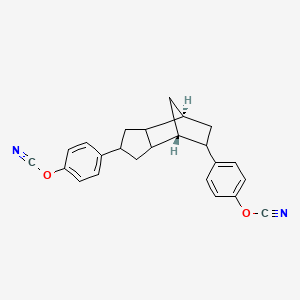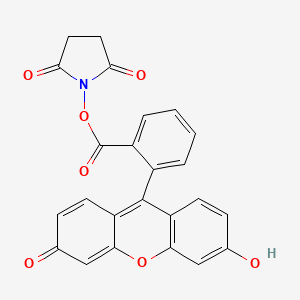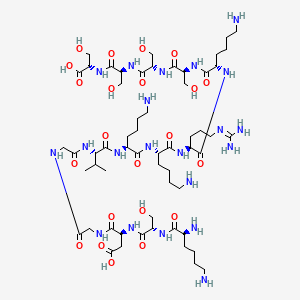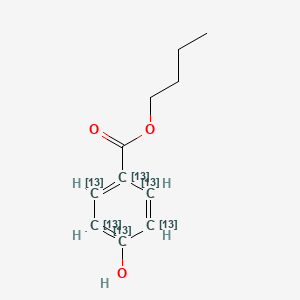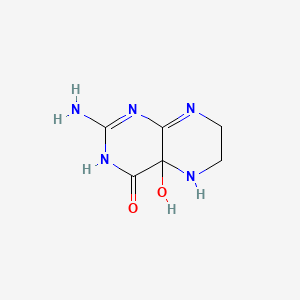
4-Morpholinebutanamide, .beta.-methyl-.alpha.,.alpha.-diphenyl-, (S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Morpholinebutanamide, .beta.-methyl-.alpha.,.alpha.-diphenyl-, (S)-, also known as L-685,458, is a potent and selective inhibitor of gamma-secretase, an enzyme involved in the production of amyloid beta peptides. These peptides are associated with the development of Alzheimer's disease, and gamma-secretase inhibitors like L-685,458 have shown promise as potential treatments for this devastating condition.
Mechanism Of Action
4-Morpholinebutanamide, .beta.-methyl-.alpha.,.alpha.-diphenyl-, (S)- works by inhibiting gamma-secretase, an enzyme complex that cleaves the amyloid precursor protein to produce amyloid beta peptides. By blocking this process, 4-Morpholinebutanamide, .beta.-methyl-.alpha.,.alpha.-diphenyl-, (S)- reduces the accumulation of amyloid beta peptides in the brain, which is believed to be a key factor in the development of Alzheimer's disease.
Biochemical And Physiological Effects
4-Morpholinebutanamide, .beta.-methyl-.alpha.,.alpha.-diphenyl-, (S)- has been shown to have a number of biochemical and physiological effects in animal models. These include reducing the production of amyloid beta peptides, improving cognitive function, and reducing inflammation in the brain.
Advantages And Limitations For Lab Experiments
One advantage of 4-Morpholinebutanamide, .beta.-methyl-.alpha.,.alpha.-diphenyl-, (S)- is its potency and selectivity for gamma-secretase, which makes it a useful tool for studying the role of this enzyme in Alzheimer's disease. However, its high affinity for gamma-secretase also means that it can have off-target effects, which must be carefully controlled for in experiments.
Future Directions
There are a number of potential future directions for research on 4-Morpholinebutanamide, .beta.-methyl-.alpha.,.alpha.-diphenyl-, (S)- and other gamma-secretase inhibitors. These include:
1. Further studies of the safety and efficacy of 4-Morpholinebutanamide, .beta.-methyl-.alpha.,.alpha.-diphenyl-, (S)- in animal models and humans.
2. Exploration of the use of gamma-secretase inhibitors in combination with other therapies, such as immunotherapy or anti-inflammatory agents.
3. Development of more selective gamma-secretase inhibitors with fewer off-target effects.
4. Investigation of the role of gamma-secretase in other diseases, such as cancer and cardiovascular disease.
In conclusion, 4-Morpholinebutanamide, .beta.-methyl-.alpha.,.alpha.-diphenyl-, (S)- is a promising therapeutic agent for Alzheimer's disease, with a well-understood mechanism of action and a range of potential applications. Further research is needed to fully explore its potential and to develop more effective treatments for this devastating condition.
Synthesis Methods
4-Morpholinebutanamide, .beta.-methyl-.alpha.,.alpha.-diphenyl-, (S)- can be synthesized using a variety of methods, including solid-phase peptide synthesis and solution-phase synthesis. One common approach involves the reaction of a protected amino acid with a morpholine derivative, followed by deprotection and coupling with a diphenylmethyl group.
Scientific Research Applications
4-Morpholinebutanamide, .beta.-methyl-.alpha.,.alpha.-diphenyl-, (S)- has been extensively studied in vitro and in vivo for its potential as a therapeutic agent for Alzheimer's disease. It has been shown to reduce the production of amyloid beta peptides in cell culture and animal models, and to improve cognitive function in some studies.
properties
CAS RN |
125792-46-3 |
|---|---|
Product Name |
4-Morpholinebutanamide, .beta.-methyl-.alpha.,.alpha.-diphenyl-, (S)- |
Molecular Formula |
C21H26N2O2 |
Molecular Weight |
338.451 |
IUPAC Name |
(3S)-3-methyl-4-morpholin-4-yl-2,2-diphenylbutanamide |
InChI |
InChI=1S/C21H26N2O2/c1-17(16-23-12-14-25-15-13-23)21(20(22)24,18-8-4-2-5-9-18)19-10-6-3-7-11-19/h2-11,17H,12-16H2,1H3,(H2,22,24)/t17-/m1/s1 |
InChI Key |
NLPPXEVCOCNANN-QGZVFWFLSA-N |
SMILES |
CC(CN1CCOCC1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



